花楸苷

描述

Calycanthoside, while not directly mentioned in the provided papers, is likely related to the broader category of calycanthaceous alkaloids. These alkaloids are derived from plants of the Calycanthaceae family, which are known for their diverse biological activities, including anti-convulsant, anti-fungal, anti-viral, analgesic, anti-tumor, and anti-melanogenesis activities . The synthesis and study of these alkaloids, as well as their derivatives, have been a significant area of interest due to their complex structures and promising biological activities.

Synthesis Analysis

The synthesis of calycanthaceous alkaloids has been a challenging and engaging topic for synthetic chemists. The total synthesis of dl-calycanthine and dl-chimonanthine, for example, follows a biogenetic approach involving oxidative dimerization of N-carbethoxy-oxytryptamine followed by reductive cyclization . Additionally, novel tetrahydropyrroloindol-based calycanthaceous alkaloid derivatives have been synthesized from indole-3-acetonitrile, yielding good results and showing significant antimicrobial activities .

Molecular Structure Analysis

The molecular structure of calycanthaceous alkaloids is complex and has been the subject of extensive research. For instance, calycanine, a degradation product of calycanthine, has been examined by X-ray methods to determine its crystal structure, which has been suggested to have a monoclinic unit cell with specific dimensions . The structural formula of calycanthine has been suggested based on degradation studies with selenium and other methods, leading to the proposal of a chemical structure that accounts for the observed degradation products .

Chemical Reactions Analysis

Calycanthaceous alkaloids undergo various chemical reactions. Oxidation of benzoylcalycanthine yields calycanine, and further treatment with dilute HCl leads to different intermediate products . The degradation product calycanine has been synthesized and is not identical to the natural degradation product from calycanthine, suggesting alternative structures for calycanine . These reactions are crucial for understanding the chemical behavior and potential transformations of these alkaloids.

Physical and Chemical Properties Analysis

The physical and chemical properties of calycanthaceous alkaloids are closely tied to their molecular structures. The crystallographic studies of calycanine provide insights into its physical properties, such as unit cell dimensions and space group . The chemical properties, such as reactivity and stability, are inferred from the various chemical reactions and degradation studies these alkaloids undergo . The antimicrobial characterization of synthesized calycanthaceous alkaloid derivatives also sheds light on their chemical properties, particularly their biological activities .

科学研究应用

花楸素:药理作用及应用前景

- 花楸素是从黄芪根中提取的一种植物雌激素。

- 它表现出广泛的药理活性,包括抗癌、抗炎、抗骨质疏松、神经保护和保肝作用。

- 未来的研究方向包括临床试验、探索与其他药物的协同机制,以及提高花楸素血循环浓度的途径 (邓等人,2020).

花楸素对人胶质母细胞瘤细胞的抗癌作用

- 研究了花楸素对人胶质母细胞瘤细胞的抗癌作用,包括对细胞增殖、凋亡和细胞周期分布的影响。

- 它对 U87 和 U251 细胞的迁移和侵袭表现出抑制作用。

- 花楸素减少了肿瘤体积,并抑制了转化生长因子 β 及其下游分子 (聂等人,2016).

花楸素对胃癌的胃保护作用

- 评价了花楸素对 N-甲基-N'-硝基-N-亚硝基胍 (MNNG) 诱导的大鼠胃癌癌前病变的作用和机制。

- 花楸素表现出胃保护作用,并调节整合素 β1/NF-κB/DARPP-32 通路,抑制胃癌前病变中 STAT3 的表达。

- 提示了胃癌前病变治疗的潜在治疗策略 (李等人,2020).

作用机制

Target of Action

Calycanthoside is a natural compound isolated from Angelica tenuissima . It primarily targets the Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule that plays a crucial role in many physiological and pathological processes, including vasodilation, neurotransmission, and immune response .

Mode of Action

Calycanthoside interacts with its target, NOS, by inhibiting its activity . This inhibition reduces the production of nitric oxide, a molecule that plays a key role in inflammation and immune response .

Biochemical Pathways

The primary biochemical pathway affected by Calycanthoside is the nitric oxide synthesis pathway . By inhibiting NOS, Calycanthoside reduces the production of nitric oxide, thereby modulating the inflammatory response and immune function .

Result of Action

The inhibition of NOS by Calycanthoside leads to a decrease in nitric oxide production . This results in anti-inflammatory effects, as nitric oxide is a key mediator of inflammation and immune response . Additionally, Calycanthoside has been reported to show antibacterial activity .

属性

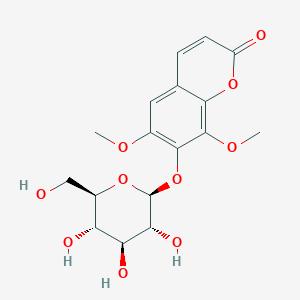

IUPAC Name |

6,8-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O10/c1-23-8-5-7-3-4-10(19)26-14(7)16(24-2)15(8)27-17-13(22)12(21)11(20)9(6-18)25-17/h3-5,9,11-13,17-18,20-22H,6H2,1-2H3/t9-,11-,12+,13-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUQEFGEUOOPGY-QSDFBURQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031715 | |

| Record name | Isofraxidin-7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calycanthoside | |

CAS RN |

483-91-0 | |

| Record name | Calycanthoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isofraxidin-7-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calycanthoside | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9UV2YMM9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

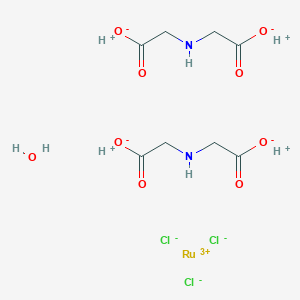

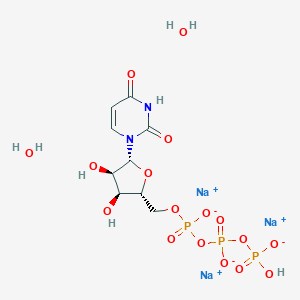

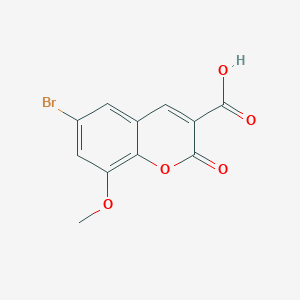

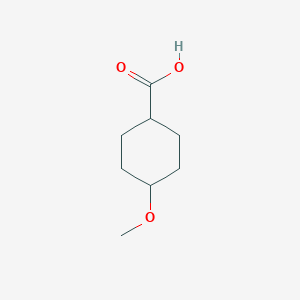

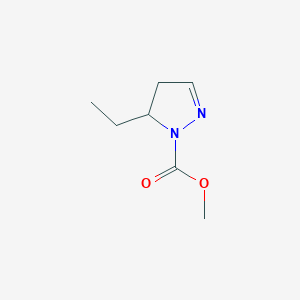

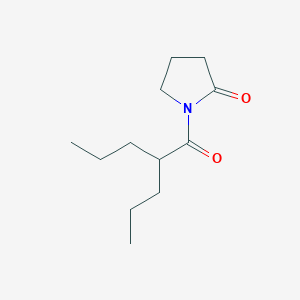

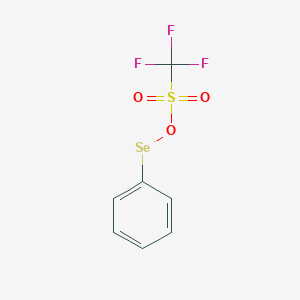

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

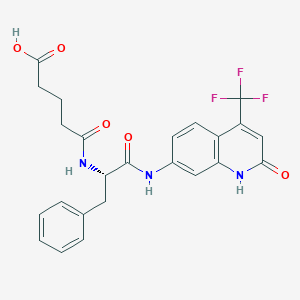

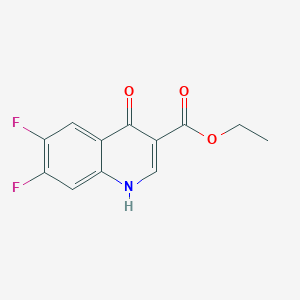

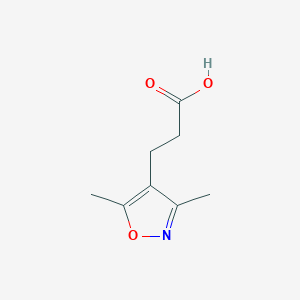

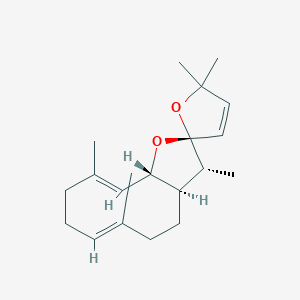

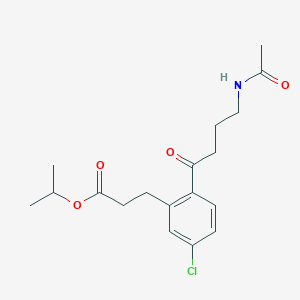

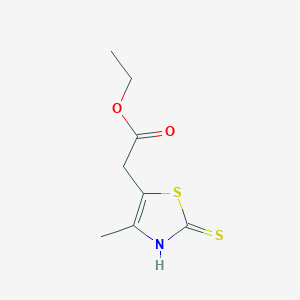

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B53161.png)